4-Formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Description
4-Formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boronate ester-functionalized aromatic compound featuring a formyl (–CHO) group at the 4-position and a carboxylic acid (–COOH) at the 1-position of the benzene ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . This compound is commercially available (≥95% purity) in milligram-to-gram quantities, with applications in pharmaceutical intermediates and materials science .
Properties
IUPAC Name |
4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO5/c1-13(2)14(3,4)20-15(19-13)11-7-9(12(17)18)5-6-10(11)8-16/h5-8H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDUXFQBPOSXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a compound of significant interest in organic synthesis and medicinal chemistry. Its unique structure allows it to play a crucial role in various biological applications, particularly in drug development and material sciences. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
The molecular formula of this compound is C13H17BO3, with a molecular weight of approximately 232.09 g/mol. The compound appears as a white to light yellow powder or crystal and is sensitive to air, requiring inert gas storage conditions.
| Property | Value |
|---|---|
| Molecular Formula | C13H17BO3 |
| Molecular Weight | 232.09 g/mol |
| Appearance | White to light yellow powder |
| Purity | >97% (GC) |
| Storage Conditions | Inert gas |
| CAS Number | 128376-64-7 |
1. Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It allows chemists to create complex structures efficiently and is often used in the synthesis of bioactive compounds.
2. Drug Development
In medicinal chemistry, this compound is utilized as an intermediate in the design of novel pharmaceuticals. Its derivatives have shown potential in targeting various biological pathways.
3. Material Science
This compound contributes to the development of advanced materials such as polymers and coatings. Its unique chemical properties enhance material performance and stability.
4. Fluorescent Probes
It is employed in creating fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high specificity and sensitivity.
Research Findings
Recent studies have highlighted the compound's anti-inflammatory properties and its role in modulating cellular pathways:
- Study on NF-kB Activity : Research indicated that derivatives of this compound can attenuate NF-kB-driven luciferase activity in human monocytes when exposed to LPS (lipopolysaccharides), suggesting potential anti-inflammatory applications .
- Inhibition of Cytokine Secretion : The compound's derivatives were shown to significantly inhibit the secretion of pro-inflammatory cytokines like IL-1β and IFNγ in stimulated monocytes .
Case Studies
Several case studies have explored the biological activity of this compound:
- Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry reported that specific derivatives exhibited significant inhibition of pro-inflammatory cytokines with IC50 values in the low nanomolar range .
- Synthesis of Bioactive Compounds : Another research project focused on synthesizing quinoxaline-containing mimetics using this compound as a starting material. The study demonstrated its effectiveness in creating compounds with enhanced biological activity .
Scientific Research Applications
Organic Synthesis
A. Borylation Reactions
The compound is utilized in borylation reactions, which are critical for the formation of carbon-boron bonds. This is particularly useful in the synthesis of arylboronates. The presence of the dioxaborolane moiety facilitates the transfer of boron to electrophilic centers in organic molecules, thereby enhancing the efficiency of synthetic pathways.
B. Suzuki-Miyaura Coupling
One of the most significant applications of 4-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of biaryl compounds from aryl halides and boronic acids under palladium catalysis. The compound acts as a boronic acid equivalent, enabling the coupling with various aryl halides to produce complex organic molecules that are vital in pharmaceuticals and materials science.
Material Science
A. Development of Organic Light Emitting Diodes (OLEDs)
Research indicates that derivatives of this compound can be integrated into OLED technology. The incorporation of boron-containing compounds enhances charge transport properties and light emission efficiency. Studies have shown that these materials can lead to improved performance in OLED devices.
B. Photovoltaic Applications
The compound's unique electronic properties make it suitable for use in organic photovoltaics (OPVs). Its ability to facilitate charge separation and transport is crucial for enhancing the efficiency of solar cells. The design of new materials based on this compound could lead to advancements in renewable energy technologies.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Physicochemical Properties
- Melting Points : The unsubstituted 4-(boronate)benzoic acid has a high melting point (227–232°C) due to strong intermolecular hydrogen bonding , whereas aldehyde-containing analogs (e.g., target compound) likely exhibit lower melting points due to reduced crystallinity.
- Solubility : The carboxylic acid group enhances aqueous solubility compared to ester or nitrile analogs (e.g., 4-(boronate)benzonitrile, CAS 171364-82-2) .
Preparation Methods
Synthetic Pathway and Optimization
Starting with 3-bromo-4-formylbenzoic acid, the carboxylic acid group is protected as a methyl ester to prevent side reactions during borylation. The protected intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron in toluene at 90°C using PdCl₂(dppf) and potassium acetate. Subsequent hydrolysis with lithium hydroxide regenerates the carboxylic acid.
Key Reaction Conditions:
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Catalyst: PdCl₂(dppf) (5 mol%)
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Solvent: Toluene
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Temperature: 90°C, 12–16 hours
Challenges:
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Competing reduction of the boronate ester to arylboronic acids.
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Sensitivity of the formyl group to basic conditions during ester hydrolysis.
Sequential Formylation and Boronate Ester Installation
This approach prioritizes introducing the formyl group before borylation, leveraging oxidation reactions to avoid functional group incompatibility.
Oxidation of Methyl-Substituted Intermediates
3-Bromo-4-methylbenzoic acid is converted to its methyl ester, followed by palladium-catalyzed borylation as described in Section 1.1. The methyl group is then oxidized to a formyl group using selenium dioxide in dioxane under reflux.
Oxidation Conditions:
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Oxidizing agent: SeO₂ (1.2 equiv)
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Solvent: Dioxane/H₂O (9:1)
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Temperature: 100°C, 8 hours
Advantages:
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Avoids exposure of the formyl group to harsh borylation conditions.
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Higher overall yield compared to simultaneous functionalization.
Comparative Analysis of Synthetic Methods
Structural Characterization and Validation
Post-synthetic analysis confirms successful boronate ester formation and functional group integrity:
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¹H NMR: A singlet at δ 1.35 ppm (12H, pinacol methyl groups) and a formyl proton at δ 10.15 ppm.
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¹¹B NMR: A peak at δ 30.2 ppm, characteristic of tetracoordinated boron.
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O, carboxylic acid) and 1340 cm⁻¹ (B–O).
Scale-Up Considerations and Industrial Relevance
Large-scale synthesis (10 mmol) follows the Miyaura borylation protocol with modifications:
Q & A
Q. Minimizing side reactions :
- Use anhydrous conditions for boronate coupling to prevent protodeboronation.
- Avoid prolonged heating during formylation to prevent over-oxidation of the aldehyde.
- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target product .
Advanced: How do steric and electronic effects influence the reactivity of this compound in Suzuki-Miyaura couplings?
Answer:
The ortho-formyl group introduces steric hindrance and electron-withdrawing effects, which can slow transmetallation during cross-coupling. Key considerations:
- Ligand selection : Bulky ligands (e.g., SPhos or XPhos) enhance catalytic efficiency by stabilizing the Pd center and mitigating steric clashes .
- Solvent optimization : Polar aprotic solvents (DME, DMF) improve solubility of the boronate ester and facilitate Pd insertion into the C–X bond .
- Base choice : K₂CO₃ or Cs₂CO₃ (vs. Na₂CO₃) provides milder basicity, reducing undesired hydrolysis of the boronate .
Validation : Monitor reaction progress via TLC or LC-MS. If coupling stalls, introduce microwave-assisted heating (100–120°C, 30 min) to accelerate kinetics .
Basic: What analytical techniques are critical for characterizing this compound, and what spectral signatures should researchers expect?
Answer:
- ¹H NMR :
- ¹¹B NMR : A peak at δ 28–32 ppm confirms the boronate ester .
- IR : Strong C=O stretch (~1700 cm⁻¹ for carboxylic acid and aldehyde), B–O stretch (~1350 cm⁻¹) .
- HRMS : Exact mass should match [M+H]⁺ or [M−H]⁻ with <5 ppm error .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound, particularly regarding hydrogen bonding networks?
Answer:
Crystallographic challenges arise from the compound’s flexibility (rotatable aldehyde and carboxylic acid groups). Strategies include:
- Cocrystallization : Add a hydrogen-bond acceptor (e.g., pyridine) to stabilize the carboxylic acid group .
- Low-temperature data collection : Use synchrotron radiation (100 K) to improve resolution of weak electron density for the aldehyde .
- Software refinement : Employ SHELXL for disorder modeling and OLEX2 for real-space refinement to resolve overlapping atoms .
Case study : A 2021 study reported a dimeric structure via carboxylic acid H-bonding, while a 2023 paper proposed a monomeric form. The discrepancy was attributed to solvent polarity differences (dichloromethane vs. DMSO) .
Advanced: What mechanistic insights can be gained from studying intramolecular charge transfer in derivatives of this compound?
Answer:
The formyl and boronate groups act as electron-withdrawing moieties, enabling charge-transfer studies in donor-acceptor systems:
- Spectroscopic analysis : UV-Vis shows a redshifted absorption band (λmax ~450 nm) in polar solvents, indicating π→π* transitions stabilized by charge transfer .
- Electrochemical studies : Cyclic voltammetry reveals a reduction peak at −1.2 V (vs. Ag/AgCl) for the boronate, confirming its electron-deficient nature .
- Theoretical modeling : DFT calculations (B3LYP/6-31G*) predict HOMO localization on the formyl group and LUMO on the boronate, supporting experimental observations .
Applications : These properties make the compound a candidate for organic electronics (e.g., fluorescent sensors, OLEDs) .
Basic: What are common pitfalls in purifying this compound, and how can yield be optimized?
Answer:
- Pitfalls :
- Co-elution with pinacol byproducts during column chromatography.
- Acid-catalyzed decomposition in protic solvents (e.g., MeOH).
- Solutions :
Advanced: How does this compound compare to structurally similar boronate esters in catalytic applications?
Answer:
Compared to non-formylated analogs (e.g., 3-(pinacol boronate)benzoic acid):
- Higher reactivity : The formyl group enhances electrophilicity, accelerating Pd-catalyzed couplings (TOF increased by ~30% in aryl chloride couplings) .
- Reduced stability : Prone to oxidation; store under inert gas with 3Å molecular sieves .
- Solubility : Improved in DMF/DMSO due to polar functional groups, enabling use in homogeneous catalysis .
Advanced: What strategies mitigate boron leaching in long-term stability studies of this compound?
Answer:
Boron leaching (via hydrolysis or protodeboronation) is a critical issue. Mitigation approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
